4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
Description
This compound features a butanoic acid backbone substituted at position 2 with a piperazine ring and at position 4 with a 3-methoxyphenylamino group linked via an amide bond. The structure combines a carboxylic acid (enhancing solubility), a piperazine moiety (imparting basicity), and a methoxyphenyl group (influencing lipophilicity and target interactions).
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-(3-methoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
InChI |
InChI=1S/C15H21N3O4/c1-22-12-4-2-3-11(9-12)17-14(19)10-13(15(20)21)18-7-5-16-6-8-18/h2-4,9,13,16H,5-8,10H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
YIUIMDODAWJJQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Overview
4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is an organic compound that has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and biological studies. Its unique molecular structure allows it to interact with various biological targets, making it a candidate for drug development and other scientific research.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features may contribute to therapeutic effects against various diseases, including cancer and neurological disorders .
Organic Synthesis
Due to its functional groups, it is a valuable intermediate in organic synthesis, allowing chemists to create a variety of derivatives that may possess unique properties .
Biological Studies
Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors, potentially leading to significant physiological responses. This interaction is critical for understanding its biological activity and therapeutic potential .
Industrial Applications
In addition to its use in pharmaceuticals, it may also find applications in developing new materials or as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes critical differences between the target compound and analogs from the evidence:
Impact of Substituents on Activity and Properties
- Piperazine vs.
- Methoxy Position : The 3-methoxyphenyl (target compound) vs. 4-methoxyphenyl () alters electronic and steric profiles, affecting target binding .
- Halogenation : Bromine () and chlorine () enhance lipophilicity and metabolic stability but may reduce solubility .
- Bulkier Groups: Phenoxy () or trifluoromethyl () substituents increase molecular weight and complexity, often correlating with improved target specificity but poorer pharmacokinetics .
Pharmacological Implications
- Antiviral Potential: Letermovir’s piperazine-containing scaffold () suggests the target compound may share antiviral mechanisms, though activity depends on substituent optimization .
- Kinase Inhibition : Piperazine/piperidine analogs () are frequently kinase inhibitors, implying the target compound could modulate ALK or similar targets .
- Solubility Challenges : Carboxylic acid groups (target compound, ) improve solubility, but bulky aromatic rings () counteract this effect, necessitating formulation strategies .
Biological Activity
The compound 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid features a piperazine ring, a methoxyphenyl group, and a butanoic acid moiety. The methoxy group's presence on the aromatic ring is significant for its biological properties.
Chemical Formula
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 270.30 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which can be summarized as follows:
- Formation of Amide Bond : Reacting 3-methoxyaniline with an acyl chloride or anhydride.
- Introduction of Piperazine Ring : The amide undergoes reaction with piperazine.
- Oxidation and Functional Group Transformations : Further reactions to achieve the desired functional groups.
These steps can be optimized for industrial production to enhance yield and purity .
The biological activity of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various physiological responses.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, the methoxy group on the phenyl ring enhances cytotoxic effects against cancer cell lines. In vitro studies demonstrate that this compound can inhibit cell proliferation in various cancer types, showing promise as a potential therapeutic agent .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. Research indicates that 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid may exhibit anticonvulsant properties, similar to other compounds containing methoxy groups .
Inhibition Studies
Studies focusing on enzyme inhibition have shown that this compound can inhibit human acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively at catalytic sites .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines | |
| Anticonvulsant | Potential anticonvulsant properties | |
| Enzyme Inhibition | Inhibits human acetylcholinesterase |
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| 4-((3-Hydroxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid | Anticancer | Hydroxy group instead of methoxy |
| 4-((3-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid | Anticancer | Chlorine substituent |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various piperazine derivatives, including our compound, against breast cancer cell lines (MCF7). The results indicated that the methoxy group significantly enhanced the compound's ability to induce apoptosis in these cells, suggesting a mechanism involving mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of piperazine derivatives in models of epilepsy. The results showed that treatment with 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid reduced seizure frequency and severity in animal models, indicating its potential use in treating seizure disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
